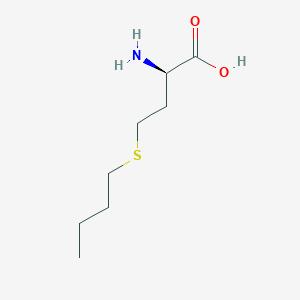

D-Buthionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428105 | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-22-8 | |

| Record name | S-Butyl-D-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Buthionine Sulfoximine: A Technical Guide to its Mechanism of Action and Research Applications

This guide provides an in-depth exploration of the mechanism of action of D-Buthionine sulfoximine (BSO), a critical tool in cellular biology and drug development. We will delve into the intricacies of its interaction with the glutathione biosynthetic pathway, the resultant cellular consequences, and its application as a modulator of therapeutic response. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BSO's biochemical and cellular effects.

The Central Role of Glutathione in Cellular Homeostasis

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1][2] It plays a pivotal role in a myriad of cellular processes, including:

-

Antioxidant Defense: GSH is a primary scavenger of reactive oxygen species (ROS), directly neutralizing them and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[3]

-

Detoxification: It participates in the detoxification of xenobiotics and endogenous toxins through conjugation reactions catalyzed by glutathione S-transferases.

-

Redox Signaling: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox state and influences various signaling pathways.[4]

Given its critical functions, the intracellular concentration of GSH is tightly regulated. The de novo synthesis of GSH is a two-step enzymatic process initiated by glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-GCS).[5][6] This enzyme catalyzes the rate-limiting step in GSH biosynthesis, making it a prime target for pharmacological intervention.[5][7]

This compound Sulfoximine: A Specific and Irreversible Inhibitor of Glutathione Synthesis

Buthionine sulfoximine (BSO) is a synthetic amino acid that serves as a potent and specific inhibitor of GCL.[8][9] Its mechanism of action is characterized by its stereospecificity and the irreversible nature of its binding to the enzyme.

Stereospecificity of BSO Isomers

Buthionine sulfoximine exists as four stereoisomers: L-Buthionine-(S)-sulfoximine, L-Buthionine-(R)-sulfoximine, this compound-(S)-sulfoximine, and this compound-(R)-sulfoximine. The inhibitory activity of BSO resides primarily in the L-isomers, which are structurally analogous to γ-glutamylcysteine, the product of the GCL-catalyzed reaction. The D-isomers are significantly less effective as inhibitors of GCL.[8] For clarity, commercially available BSO is often a racemic mixture, DL-buthionine-(S,R)-sulfoximine.

Molecular Mechanism of GCL Inhibition

The inhibition of GCL by BSO is a classic example of suicide inhibition. The process can be broken down into the following steps:

-

Binding to the Active Site: BSO, mimicking the natural substrate glutamate, binds to the active site of GCL.

-

Phosphorylation: In the presence of ATP, GCL catalyzes the phosphorylation of BSO, forming BSO-phosphate.[8]

-

Irreversible Binding: The BSO-phosphate intermediate binds tightly and irreversibly to the enzyme, leading to its inactivation.[8]

This irreversible inhibition effectively shuts down the de novo synthesis of glutathione, leading to a progressive depletion of intracellular GSH pools.[8][10]

Cellular Consequences of BSO-Mediated Glutathione Depletion

The depletion of intracellular GSH by BSO triggers a cascade of cellular events, primarily stemming from increased oxidative stress.

Increased Oxidative Stress

With diminished GSH levels, cells lose a significant component of their antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, generated from normal metabolic processes.[3] This state of elevated oxidative stress can lead to:

-

Lipid Peroxidation: The oxidation of lipids in cellular membranes, compromising their integrity and function.[10]

-

DNA Damage: Oxidative damage to DNA, including the formation of 8-hydroxyguanine, can lead to mutations and genomic instability.[1][2]

-

Protein Oxidation: The oxidation of amino acid residues in proteins can lead to their dysfunction and degradation.

Induction of Apoptosis

Prolonged or severe oxidative stress is a potent inducer of apoptosis, or programmed cell death. BSO-induced GSH depletion has been shown to trigger apoptosis through various mechanisms, including:

-

Mitochondrial Dysfunction: Increased ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

-

Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress can activate signaling pathways, such as the JNK and p38 MAPK pathways, which are involved in apoptosis.

-

Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. BSO treatment has been shown to lead to the activation of caspases, such as caspase-3.[3]

Sensitization to Therapeutic Agents

Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to chemotherapy and radiation therapy.[11] GSH can detoxify chemotherapeutic agents and scavenge the ROS generated by radiation. By depleting intracellular GSH, BSO can sensitize cancer cells to these treatments.[5][10][11] This has been demonstrated for a range of agents, including:

-

Alkylating agents (e.g., melphalan, cisplatin): BSO enhances the cytotoxicity of these drugs by preventing their GSH-mediated detoxification.[11][12]

-

Radiation Therapy: BSO increases the efficacy of radiation by preventing the quenching of radiation-induced ROS.[11][13]

Summary and Future Perspectives

This compound sulfoximine is a powerful research tool for investigating the roles of glutathione in cellular physiology and pathophysiology. Its specific and irreversible inhibition of GCL provides a reliable method for depleting intracellular GSH, thereby enabling the study of the consequences of oxidative stress. The ability of BSO to sensitize cancer cells to conventional therapies continues to be an area of active investigation in oncology. As our understanding of the intricate interplay between redox balance and cellular signaling pathways deepens, the utility of BSO as a chemical probe is likely to expand into new areas of research.

References

-

Aoyama, K., & Nakaki, T. (2013). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. International Journal of Molecular Sciences, 14(12), 23995–24007. [Link]

-

Reactive oxygen species - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Kim, Y. I., Park, J. G., Kim, N. K., Bang, Y. J., Kim, S. T., & Choe, K. J. (1991). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science, 6(1), 37–44. [Link]

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704–13712. [Link]

-

Wang, F., Wang, H., Wang, X., Wang, Y., & Liu, J. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters, 10(5), 2689–2695. [Link]

-

Wen, B., & Gorycki, P. (2019). Bioactivation of herbal constituents: mechanisms and toxicological relevance. Drug Metabolism Reviews, 51(4), 495–534. [Link]

-

Rana, R. S., & Sharma, R. (1996). Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. Biochemical Pharmacology, 52(5), 763–769. [Link]

-

National Center for Biotechnology Information. (n.d.). DL-Buthionine-(S,R)-sulfoximine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Karbownik, M., Stasiak, M., Zygmunt, A., Zasada, K., & Lewinski, A. (2009). Glutathione depletion by buthionine sulfoximine induces oxidative damage to DNA in organs of rabbits in vivo. Biochemistry, 48(22), 4817–4823. [Link]

-

Palanisamy, A., & Lieberman, M. W. (2005). The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). BMC Neuroscience, 6, 20. [Link]

-

Kramer, R. A., Soble, M., & Howd, R. A. (1987). In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan. International Journal of Radiation Oncology, Biology, Physics, 13(6), 915–918. [Link]

-

Astor, M. B., & Chmielewski, G. (1988). Effect of BSO on the radiation response at low (0-4 Gy) doses. International Journal of Radiation Oncology, Biology, Physics, 15(3), 693–697. [Link]

-

Rahal, A., Kumar, A., Singh, V., Yadav, B., Tiwari, R., Chakraborty, S., & Dhama, K. (2014). Oxidative stress, prooxidants, and antioxidants: the interplay. BioMed Research International, 2014, 761264. [Link]

-

Giudice, E. D., & Montella, A. (2020). Nutraceutical Compounds as Sensitizers for Cancer Treatment in Radiation Therapy. Molecules, 25(22), 5434. [Link]

-

Hansson, J., Edgren, M., Ehrsson, H., Ringborg, U., & Nilsson, B. (1988). Effect of d,l-Buthionine-S,R-sulfoximine on Cytotoxicity and DNA Cross-Linking Induced by Bifunctional DNA-reactive Cytostatic Drugs in Human Melanoma Cells. Cancer Research, 48(1), 19–26. [Link]

-

Andringa, K. K., Coleman, M. C., Aykin-Burns, N., Hitchler, M. J., Walsh, S. A., Domann, F. E., & Spitz, D. R. (2006). Inhibition of glutamate cysteine ligase activity sensitizes human breast cancer cells to the toxicity of 2-deoxy-D-glucose. Cancer Research, 66(3), 1605–1610. [Link]

-

Karbownik, M., Stasiak, M., Zygmunt, A., Zasada, K., & Lewinski, A. (2009). Glutathione Depletion by Buthionine Sulfoximine Induces Oxidative Damage to DNA in Organs of Rabbits in Vivo. Biochemistry, 48(22), 4817–4823. [Link]

-

Blair, S. L., Heerdt, P., Sachar, S., Abolhoda, A., Hochwald, S., Cheng, H., & Burt, M. (1997). Antagonism of Buthionine Sulfoximine Cytotoxicity for Human Neuroblastoma Cell Lines by Hypoxia Is Reversed by the Bioreductive Agent Tirapazamine. Clinical Cancer Research, 3(10), 1849–1856. [Link]

-

Palamara, A. T., Ciriolo, M. R., D'Agostini, C., Di Francesco, L., & Rotilio, G. (2000). Role of PKC-δ activity in glutathione-depleted neuroblastoma cells. Journal of Neurochemistry, 75(5), 1930–1938. [Link]

-

Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502–522. [Link]

-

Manning, J. M., Moore, W. R., Meister, A., & Jones, J. B. (1983). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry, 22(8), 1887–1890. [Link]

-

Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397–417. [Link]

-

van de Veen, M., Visser, L., de Groot, D. J. A., van Meurs, M., Diepstra, A., van den Berg, A., & Kluiver, J. (2024). Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. Journal of Applied Genetics, 65(1), 95–101. [Link]

-

Palamara, A. T., Ciriolo, M. R., D'Agostini, C., Di Francesco, L., & Rotilio, G. (2000). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. Free Radical Biology and Medicine, 28(9), 1335–1345. [Link]

-

Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. Methods in Enzymology, 105, 114–121. [Link]

-

Al-Haddad, M., & El-Khatib, K. M. (2021). Application of nano-radiosensitizers in combination cancer therapy. Journal of Nanobiotechnology, 19(1), 203. [Link]

-

Ibhazehiebo, K., & Gavins, F. N. E. (2022). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants, 11(7), 1279. [Link]

-

Shrieve, D. C., Denekamp, J., & Minchinton, A. I. (1985). Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation. British Journal of Cancer, 52(2), 233–240. [Link]

-

Moore, C., & Borden, M. (2023). Improved Tumor Control Following Radiosensitization with Ultrasound-Sensitive Oxygen Microbubbles and Tumor Mitochondrial Respiration Inhibitors in a Preclinical Model of Head and Neck Cancer. Cancers, 15(8), 2374. [Link]

-

Domanski, L., & Perlik, M. (2022). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences, 23(15), 8437. [Link]

-

Asai, A., Ota, Y., Furuya, Y., & Asai, A. (2018). Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors. Oncology Letters, 16(2), 1856–1862. [Link]

-

Bach, D. C., & Weerapana, E. (2023). Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. Journal of the American Chemical Society, 145(49), 26653–26661. [Link]

Sources

- 1. Glutathione depletion by buthionine sulfoximine induces oxidative damage to DNA in organs of rabbits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke | MDPI [mdpi.com]

- 5. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of Buthionine Sulfoximine in Redox Biology: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational research and practical application of D-Buthionine Sulfoximine (BSO). BSO has been a pivotal tool in dissecting the intricacies of cellular redox systems, particularly in the context of cancer biology and therapeutics. This guide will delve into the core principles of BSO's mechanism of action, provide detailed experimental protocols for its use, and offer insights into the interpretation of results, all grounded in seminal scientific literature.

Introduction: The Significance of Glutathione and the Advent of a Specific Inhibitor

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a central role in maintaining cellular redox homeostasis.[1] It participates in the detoxification of xenobiotics and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][3] Elevated GSH levels in cancer cells are often associated with resistance to chemotherapy and radiation therapy.[1][4]

The development of specific inhibitors of GSH synthesis was a critical step forward in understanding its multifaceted roles. Buthionine sulfoximine (BSO) emerged as a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis.[5][6][7] The foundational work by Griffith and Meister demonstrated that BSO is significantly more effective than its predecessors, such as methionine sulfoximine, in inhibiting GCS without producing the neurotoxic effects associated with glutamine synthetase inhibition.[5][6] This specificity has made BSO an invaluable tool for experimentally depleting cellular GSH and studying the consequences.[2][8]

Mechanism of Action: Irreversible Inhibition of γ-Glutamylcysteine Synthetase

The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase.

BSO acts as a transition-state analog inhibitor of GCS.[5][6] The S-butyl group of BSO mimics the binding of the acceptor amino acid at the active site of the enzyme.[5][6] This binding is essentially irreversible, leading to a profound and sustained depletion of cellular GSH levels.[7] The specificity of BSO for GCS, with little to no inhibition of glutamine synthetase, is a key feature that allows for targeted studies of GSH depletion without confounding off-target effects.[5][6]

Figure 1: Inhibition of Glutathione Synthesis by Buthionine Sulfoximine (BSO).

Experimental Application: A Guide to Cellular Glutathione Depletion

The primary application of BSO in a research setting is to induce a state of GSH deficiency, thereby sensitizing cells to oxidative stress or potentiating the effects of cytotoxic agents. Below is a detailed protocol for the use of BSO in a cell culture setting, followed by a method for quantifying the resulting GSH depletion.

In Vitro Protocol for BSO Treatment

This protocol is a generalized guideline and should be optimized for specific cell lines and experimental objectives.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

L-Buthionine-(S,R)-sulfoximine (BSO) (Sigma-Aldrich, Cat. No. B2515 or equivalent)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS) for dissolving BSO

-

Sterile filters (0.22 µm)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and subsequent analysis. The optimal seeding density will vary between cell lines.

-

BSO Stock Solution Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM) by dissolving it in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

-

Causality Insight: Preparing a concentrated stock solution allows for the addition of a small volume to the cell culture medium, minimizing any potential effects of the solvent on the cells.

-

-

BSO Treatment: Once cells have adhered and are in the exponential growth phase (typically 24 hours after seeding), replace the medium with fresh medium containing the desired final concentration of BSO. A common starting concentration range for in vitro studies is 0.1-2 mM.[1]

-

Expert Tip: It is crucial to perform a dose-response and time-course experiment to determine the optimal BSO concentration and treatment duration for achieving the desired level of GSH depletion in your specific cell line without causing significant direct cytotoxicity.[1]

-

-

Incubation: Incubate the cells with BSO for a predetermined period. Significant GSH depletion is often observed within 24-48 hours.[1]

-

Co-treatment (if applicable): If investigating the synergistic effects of BSO with another agent (e.g., a chemotherapeutic drug), add the second agent at the appropriate time point during or after the BSO incubation.

-

Cell Harvesting and Analysis: Following the treatment period, harvest the cells for downstream analysis, such as viability assays, apoptosis assays, or GSH quantification.

Quantification of Intracellular Glutathione Levels

To validate the efficacy of BSO treatment, it is essential to measure the intracellular GSH concentration. Several methods are available, with colorimetric assays being a common and accessible choice.

Principle: Many commercial kits are based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of GSH to produce a colored product that can be measured spectrophotometrically.

Abbreviated Protocol (based on commercially available kits):

-

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells using the buffer provided in the kit or by sonication or freeze-thaw cycles in a suitable buffer (e.g., a buffer containing 5% 5-sulfosalicylic acid to precipitate proteins).[7]

-

Protein Removal: Centrifuge the cell lysate to pellet the protein precipitate. The supernatant contains the GSH.

-

Assay Reaction: In a microplate, mix the supernatant with the assay buffer and the chromogenic substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405-415 nm) using a microplate reader.[2]

-

Quantification: Determine the GSH concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of GSH.

Data Interpretation: A successful BSO treatment will result in a significant decrease in intracellular GSH levels compared to untreated control cells. The degree of depletion will depend on the BSO concentration and the duration of treatment.[1]

| BSO Concentration | Treatment Duration | Expected GSH Depletion | Reference |

| 1-2 mM | 48 hours | 63.0% - 76.2% | [1] |

| 2 mM | 2 hours | 33.4% | [1] |

| 0.02 mM | 48 hours | 71.5% | [1] |

Note: The values in the table are examples from specific studies and may vary depending on the cell line and experimental conditions.

In Vivo Applications and Considerations

BSO has also been extensively used in preclinical in vivo models to investigate the role of GSH in tumor progression and to enhance the efficacy of anticancer therapies.[7][9]

Administration: In animal models, BSO is typically administered via intraperitoneal (i.p.) injection or continuous intravenous (i.v.) infusion.[8][9] The dosage and administration schedule must be carefully optimized to achieve sustained GSH depletion in the target tissues while minimizing systemic toxicity.[8][10]

Key Considerations for In Vivo Studies:

-

Pharmacokinetics: BSO has a relatively short half-life in plasma, which may necessitate frequent administration or continuous infusion to maintain GSH depletion.[10]

-

Toxicity: While BSO itself has low systemic toxicity, the resulting GSH depletion can increase the toxicity of co-administered drugs.[1][10] Careful monitoring of animal health is essential.

-

Tissue-Specific Depletion: The extent of GSH depletion can vary between different tissues. It is important to measure GSH levels in both the tumor and relevant normal tissues.

Conclusion: A Foundational Tool with Enduring Relevance

Buthionine sulfoximine remains a cornerstone of research into cellular redox biology. Its specificity and potency as an inhibitor of glutathione synthesis have provided invaluable insights into the roles of GSH in health and disease. From fundamental mechanistic studies to preclinical investigations of novel cancer therapies, BSO continues to be an indispensable tool for researchers. A thorough understanding of its mechanism of action and the careful application of validated experimental protocols are paramount to generating robust and reproducible data.

References

-

Lee, J. H., & Jung, Y. S. (2014). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Biomolecules & therapeutics, 22(5), 408–414. [Link]

-

Wikipedia contributors. (2024, January 10). Reactive oxygen species. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Kim, C. J., Lee, Y. S., Kim, Y. J., Kim, S. H., Park, J. S., Kim, B. K., & Hong, S. I. (1991). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean medical science, 6(3), 231–239. [Link]

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. [Link]

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. [Link]

-

Mas-chacón, L., et al. (2021). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 13(16), 4158. [Link]

-

Bailey, H. H., Ripple, G., Tutsch, K. D., Arzoomanian, R. Z., Alberti, D., Feierabend, C., ... & Wilding, G. (1994). Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 12(1), 194–205. [Link]

-

Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical pharmacology, 33(19), 2989–2994. [Link]

-

Luo, J., & He, T. (2022). Inhibition of glutathione metabolism can limit the development of pancreatic cancer. World journal of clinical oncology, 13(5), 369–375. [Link]

-

Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved January 23, 2026, from [Link]

-

Okita, A., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology letters, 10(5), 2755–2762. [Link]

-

O'Dwyer, P. J., Hamilton, T. C., LaCreta, F. P., Gallo, J. M., Kilpatrick, D., Halbherr, T., ... & Ozols, R. F. (1996). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 14(1), 249–256. [Link]

Sources

- 1. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 4. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Buthionine Sulfoximine (BSO): A Technical Guide to the Inhibition of Glutathione Synthesis for Cellular Research and Drug Development

Executive Summary

This technical guide provides an in-depth exploration of D-Buthionine sulfoximine (BSO), a potent and specific inhibitor of glutathione (GSH) synthesis. We will dissect the biochemical pathway targeted by BSO, detail its molecular mechanism of action, and explore the profound cellular consequences of GSH depletion. This document is designed for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also field-proven experimental protocols, data interpretation strategies, and insights into the application of BSO in cancer biology and oxidative stress research. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can effectively leverage BSO as a tool to probe cellular redox biology and enhance the efficacy of therapeutic agents.

Section 1: The Central Role of Glutathione (GSH) in Cellular Homeostasis

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1-10 mM.[1] It is a cornerstone of the cell's antioxidant defense system and is pivotal in maintaining cellular redox balance.

Core Functions of Glutathione:

-

Detoxification: GSH directly quenches reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), which neutralize harmful electrophiles and xenobiotics.[2][3]

-

Redox Signaling: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox environment, influencing protein function and signaling pathways.[4]

-

Cellular Processes: GSH is integral to DNA synthesis and repair, cell proliferation, apoptosis, and immune function.[1][5]

The Glutathione Synthesis Pathway The de novo synthesis of GSH is a two-step, ATP-dependent process occurring in the cytosol.

-

Step 1: Formation of γ-Glutamylcysteine: The rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme joins glutamate and cysteine.[1][6][7] GCS is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[8]

-

Step 2: Addition of Glycine: Glutathione Synthetase (GS) catalyzes the final step, adding glycine to γ-glutamylcysteine to form the final glutathione tripeptide.[1][8]

Caption: The two-step enzymatic synthesis of glutathione (GSH).

Section 2: Mechanism of Inhibition by this compound Sulfoximine (BSO)

This compound sulfoximine is a synthetic amino acid analog that serves as a potent and highly specific inhibitor of γ-glutamylcysteine synthetase (GCS).[9][10] Its efficacy lies in its ability to act as a transition-state analog, leading to irreversible inhibition of the enzyme.

Molecular Mechanism: BSO mimics the structure of glutamate and binds to the catalytic site of GCS. The sulfoximine moiety is then phosphorylated by ATP, forming a stabilized tetrahedral intermediate that is analogous to the transition state of the normal enzymatic reaction. This phosphorylated BSO complex binds tightly and irreversibly to the enzyme, effectively inactivating it.[6] This specificity is a key advantage; unlike other depleting agents, BSO does not significantly affect other major enzyme systems, such as cytochrome P-450 or conjugating enzymes.[9]

Caption: BSO irreversibly binds and inactivates the GCS enzyme.

Section 3: Cellular Consequences of BSO-Mediated GSH Depletion

The inhibition of the rate-limiting step in GSH synthesis leads to a rapid and substantial decline in intracellular GSH levels. This depletion cripples the cell's primary antioxidant defense, leading to a cascade of downstream effects.

-

Increased Oxidative Stress: With diminished GSH levels, cells are unable to effectively neutralize ROS generated from normal metabolic processes or external insults. This imbalance results in oxidative stress, characterized by the accumulation of ROS, which can damage lipids (lipid peroxidation), proteins, and DNA.[11][12]

-

Induction of Cell Death: Sustained oxidative stress is a potent trigger for programmed cell death (apoptosis).[2] BSO-induced GSH depletion has been shown to increase caspase-3 activity and the number of apoptotic cells.[2] In some cases, severe depletion can also lead to necrotic cell death.[2]

-

Sensitization to Therapeutics: Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to chemotherapy and radiation.[13][14] GSH can detoxify chemotherapeutic agents like cisplatin and melphalan by conjugation or by quenching the drug-induced ROS.[13] By depleting GSH with BSO, researchers can lower this resistance threshold, significantly enhancing the cytotoxicity of these anticancer agents and radiation.[13][14][15]

Section 4: Experimental Design & Protocols

Core Principle: Self-Validation The foundational step for any experiment utilizing BSO is to empirically determine and validate the extent of GSH depletion in the specific biological system under study. The dose and duration of BSO treatment required to achieve significant depletion can vary widely between cell types. Therefore, a dose-response and time-course experiment is not merely a preliminary step but a critical, self-validating component of the experimental design.

Protocol 1: Induction and Quantification of GSH Depletion in Cell Culture

Rationale: This protocol establishes the optimal BSO concentration and incubation time to achieve maximal, non-toxic GSH depletion in a target cell line. It employs the widely used DTNB-recycling assay to quantify total GSH levels.

Methodology:

Part A: BSO Treatment (Time-Course and Dose-Response)

-

Cell Seeding: Plate cells (e.g., OVCAR-3 ovarian cancer cells) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.

-

BSO Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM in cell culture medium or PBS).

-

Treatment:

-

Dose-Response: Treat cells with a range of BSO concentrations (e.g., 0, 20 µM, 50 µM, 100 µM, 500 µM, 1 mM) for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed, effective concentration of BSO (determined from the dose-response, e.g., 100 µM) and harvest at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

-

Cell Harvest: After treatment, wash cells twice with ice-cold PBS. Scrape cells into a new tube and centrifuge to pellet.

Part B: GSH Quantification (DTNB-Glutathione Reductase Recycling Assay) Causality Note: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The GSSG in the sample is recycled back to GSH by glutathione reductase, amplifying the signal. The rate of TNB formation is directly proportional to the total glutathione concentration.[4]

-

Lysate Preparation: Lyse the cell pellet in a metaphosphoric acid-based buffer to precipitate proteins while preserving GSH. Centrifuge to clarify the lysate.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

Clarified cell lysate or GSH standard.

-

DTNB solution.

-

Glutathione Reductase.

-

-

Initiate Reaction: Add NADPH to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over 5 minutes using a microplate reader.

-

Calculation: Determine the rate of reaction (OD/min) for each sample. Calculate the GSH concentration by comparing the sample rates to a standard curve generated with known GSH concentrations.

Caption: Experimental workflow for BSO treatment and GSH quantification.

Protocol 2: Assessing Cytotoxicity with an MTT Assay

Rationale: To determine if BSO-mediated GSH depletion sensitizes cells to a chemotherapeutic agent. The MTT assay measures cell viability based on the metabolic activity of mitochondria.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with a pre-determined, non-toxic concentration of BSO (from Protocol 1) for the optimal duration to achieve GSH depletion (e.g., 100 µM for 24 hours). Include "no BSO" control wells.

-

Co-treatment: Following BSO pre-treatment, add the chemotherapeutic agent (e.g., cisplatin) at various concentrations to both BSO-treated and untreated wells.

-

Incubation: Incubate for a period relevant to the drug's mechanism of action (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Compare the IC50 values (drug concentration that inhibits 50% of cell growth) for the drug alone versus the drug in combination with BSO. A lower IC50 in the combination group indicates sensitization.

Section 5: Data Interpretation and Troubleshooting

Quantitative Data Summary The following table summarizes typical experimental parameters and results gathered from literature, providing a baseline for experimental design.

| Parameter | Cell Line/Model | BSO Concentration | Treatment Time | % GSH Depletion | Citation |

| GSH Depletion | H9c2 Cardiomyocytes | 10 mM | 12 hours | ~57% | [2] |

| GSH Depletion | SNU-1 (Stomach Cancer) | 2 mM | 2 hours | ~66.6% | [13] |

| GSH Depletion | OVCAR-3 (Ovarian Cancer) | 2 mM | 48 hours | ~63% | [13] |

| GSH Depletion | M14 (Melanoma) | 50 µM | 48 hours | ~95% | [17] |

| GSH Depletion | Mouse Kidney (in vivo) | 0.8-1.6 g/kg | 2-4 hours | ~65% | [9] |

| Chemosensitization | Biliary Tract Cancer | 50 µM | 24 hours | Sensitizes to Cisplatin & Gemcitabine | [18] |

Troubleshooting Guide

-

Incomplete GSH Depletion:

-

Cause: Insufficient BSO concentration or incubation time. Rapid GSH turnover in the specific cell line.

-

Solution: Increase BSO concentration and/or extend incubation time based on empirical data from your time-course/dose-response experiment.

-

-

High Toxicity in BSO-only Controls:

-

Cause: Some cell lines are exquisitely sensitive to GSH depletion, or the BSO concentration is too high for long-term incubation.

-

Solution: Lower the BSO concentration or reduce the incubation time. Ensure that the chosen BSO treatment protocol has minimal impact on cell viability (<10-15% death) in the absence of other drugs.[19][20]

-

-

Assay Interference:

-

Cause: Thiols in lysis buffers or media can interfere with the DTNB assay.

-

Solution: Ensure all washes are thorough and use appropriate protein precipitation/lysis buffers designed for GSH assays. Always run a buffer-only blank.

-

Section 6: Applications in Research and Drug Development

The specific and potent action of BSO makes it an invaluable tool in multiple research domains:

-

Mechanistic Studies: BSO is fundamental for investigating the role of GSH and oxidative stress in various pathological conditions, including neurodegenerative diseases, cardiovascular disease, and diabetes.[2][12]

-

Oncology and Chemoresistance: A primary application is in overcoming tumor resistance to chemotherapy and radiation.[14][21] By depleting GSH, BSO can re-sensitize resistant cancer cells to standard-of-care drugs, providing a strong rationale for combination therapies.[5][18]

-

Drug Discovery: BSO can be used in screening platforms to identify novel compounds that exhibit synthetic lethality with a compromised antioxidant system, opening new avenues for targeted cancer therapies.

References

-

Reactive oxygen species - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Lee, S. R., et al. (2014). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Biomolecules & Therapeutics, 22(1), 49–55. Available from: [Link]

-

Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical Pharmacology, 33(19), 2989–2994. Available from: [Link]

-

Rahman, I., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of Clinical Medicine, 9(9), 2947. Available from: [Link]

-

Chen, Y., et al. (2021). Inhibition of glutathione metabolism can limit the development of pancreatic cancer. World Journal of Gastrointestinal Oncology, 13(10), 1383–1392. Available from: [Link]

-

Kim, C. J., et al. (1995). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science, 10(4), 289–296. Available from: [Link]

-

Li, Y., et al. (2024). Glutathione-Responsive Polymeric Nanosystem for the Codelivery of Iron and Doxorubicin to Promote Synergistic Ferroptosis and Chemotherapy in Cancer Treatment. ACS Omega. Available from: [Link]

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of Biological Chemistry, 254(16), 7558–7560. Available from: [Link]

-

Kankeu, M., et al. (2023). Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. Cancer Cell International, 23(1), 224. Available from: [Link]

-

de Oliveira, J. C. P., et al. (2023). Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2821–2836. Available from: [Link]

-

Sido, B., et al. (1998). Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. Cell Biology and Toxicology, 14(2), 91–99. Available from: [Link]

-

Shrieve, D. C., et al. (1988). Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation. International Journal of Radiation Oncology, Biology, Physics, 15(4), 899–904. Available from: [Link]

-

Buthionine sulfoximine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Iida, T., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters, 10(5), 2730–2736. Available from: [Link]

-

Rotruck, J. T., et al. (1973). Selenium: biochemical role as a component of glutathione peroxidase. Science, 179(4073), 588–590. Available from: [Link]

-

Seelig, G. F., & Meister, A. (1985). The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. Methods in Enzymology, 113, 379–390. Available from: [Link]

-

Rahman, I., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of Clinical Medicine, 9(9), 2947. Available from: [Link]

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta, 1830(5), 3143–3153. Available from: [Link]

-

Kocsy, G., et al. (2018). MTT assay for the viability of Ht22 cells treated with BSO for 15 hours. ResearchGate. Available from: [Link]

-

Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Cancers, 12(6), 1411. Available from: [Link]

-

Rahman, I., et al. (2005). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols, 1(6), 3159-3165. Available from: [Link]

-

Liu, X., et al. (2012). Changes in intracellular redox status influence multidrug resistance in gastric adenocarcinoma cells. Oncology Letters, 3(5), 1105–1109. Available from: [Link]

-

ScienceDirect. (n.d.). Gamma-glutamylcysteine synthetase. Retrieved January 23, 2026, from [Link]

-

Liu, Y., et al. (2024). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants, 13(6), 677. Available from: [Link]

-

G-Biosciences. (n.d.). Glutathione Assays To Monitor Oxidative Stress. Retrieved January 23, 2026, from [Link]

-

Abe, K. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17469. Available from: [Link]

-

Chen, Y., & Kaplowitz, N. (2000). Inducers of gamma-glutamylcysteine synthetase and their effects on glutathione synthetase expression. Biochimica et Biophysica Acta, 1523(1), 129–135. Available from: [Link]

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 11. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 12. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. selleckchem.com [selleckchem.com]

- 18. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Buthionine Sulfoximine (D-BSO) in Cell Culture

A Researcher's Guide to Glutathione Depletion for Cellular Studies

Abstract

This document provides a comprehensive technical guide for the utilization of D-Buthionine sulfoximine (D-BSO) in cell culture applications. D-BSO is a potent and specific inhibitor of glutathione (GSH) synthesis, making it an invaluable tool for investigating the roles of GSH in cellular physiology and pathology. We will delve into the mechanism of action, detail critical experimental protocols, and discuss the causality behind methodological choices. These notes are intended for researchers, scientists, and drug development professionals seeking to modulate cellular redox states, sensitize cells to therapeutic agents, or induce specific cell death pathways.

The Central Role of Glutathione and Its Inhibition by D-BSO

Glutathione is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a myriad of cellular processes. This tripeptide (γ-glutamyl-cysteinyl-glycine) is a cornerstone of the cell's antioxidant defense system, directly scavenging reactive oxygen species (ROS) and detoxifying xenobiotics.[1] Its depletion can render cells vulnerable to oxidative stress and enhance the efficacy of certain drugs.

Mechanism of Action: A Targeted Disruption

The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This compound sulfoximine (D-BSO) is a synthetic amino acid that acts as a potent and irreversible inhibitor of GCS.[2][3] By blocking this crucial enzyme, D-BSO effectively shuts down de novo glutathione synthesis, leading to a time-dependent depletion of intracellular GSH pools.[2][4] This targeted inhibition makes D-BSO a highly specific tool for studying the consequences of a glutathione-deficient state.

Caption: Mechanism of D-BSO action on the glutathione synthesis pathway.

Key Research Applications of D-BSO

The ability to specifically deplete cellular glutathione opens up numerous avenues for investigation.

-

Sensitization to Cancer Therapeutics: Many cancer cells exhibit elevated GSH levels, which contributes to resistance against chemotherapy and radiotherapy.[5] The sulfhydryl group of GSH can directly bind to and detoxify electrophilic drugs like cisplatin and melphalan.[6] Pre-treatment with D-BSO depletes this protective shield, significantly enhancing the cytotoxicity of these agents.[2][6] This strategy has been explored to overcome drug resistance in various cancer models.[5][7]

-

Induction of Cell Death: By depleting GSH, D-BSO treatment leads to an accumulation of ROS, which can trigger programmed cell death.[4][8] Excessive ROS can cause oxidative damage to DNA, proteins, and lipids, leading to the activation of apoptotic pathways.[4][8] This can occur through both caspase-dependent and caspase-independent mechanisms.[9][10] Furthermore, GSH depletion is a key sensitizing event for specific forms of regulated cell death, such as ferroptosis and cuproptosis.[11][12]

-

Modeling Oxidative Stress: D-BSO provides a controlled method for inducing endogenous oxidative stress, allowing researchers to study the cellular responses to such insults without the use of external oxidants. This is crucial for understanding the signaling pathways and defense mechanisms that are activated under oxidative conditions.

Experimental Protocols and Methodologies

General Workflow for D-BSO Treatment

The following workflow provides a general framework. Optimization of cell density, D-BSO concentration, and incubation time is critical for each specific cell line and experimental goal.

Caption: General experimental workflow for cell treatment with D-BSO.

Detailed Protocol: D-BSO Stock and Treatment

Causality: A concentrated, sterile stock solution is prepared to avoid repeated weighing and to minimize the volume of solvent added to the cell culture, which could have confounding effects. D-BSO is typically dissolved in sterile water or PBS.

Materials:

-

D,L-Buthionine-S,R-sulfoximine (powder form)

-

Sterile, nuclease-free water or PBS

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation (e.g., 100 mM):

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of D-BSO powder. For 10 mL of a 100 mM stock, you will need 222.28 mg of D-BSO (MW = 222.28 g/mol ).

-

Add the powder to a sterile conical tube.

-

Add the appropriate volume of sterile water or PBS.

-

Vortex thoroughly until the D-BSO is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

-

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Thaw an aliquot of the D-BSO stock solution.

-

Dilute the stock solution directly into the cell culture medium to achieve the final desired concentration. For example, to make 10 mL of medium with 100 µM D-BSO from a 100 mM stock, add 10 µL of the stock solution.

-

Remove the old medium from the cells and replace it with the D-BSO-containing medium.

-

Controls: Always include an untreated control and a vehicle control (cells treated with the same volume of solvent used for D-BSO, e.g., sterile water).

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Data Presentation: Recommended D-BSO Concentrations

The optimal concentration and duration of D-BSO treatment are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for each new cell line.

| Cell Line Type | Typical Concentration Range | Typical Incubation Time | Reference(s) |

| Human Ovarian/Stomach Cancer | 0.02 mM - 2 mM | 48 hours | |

| Human Biliary Tract Cancer | 50 µM | 24 hours (pre-treatment) | [2] |

| Human Melanoma | 50 µM | 48 hours | [3] |

| Rat Cardiomyocytes (H9c2) | 10 mM | 12 - 22 hours | [4] |

Protocol: Validation of GSH Depletion (Ellman's Reagent)

Causality: This protocol validates the primary effect of D-BSO. It is essential to confirm that GSH levels are indeed depleted to confidently attribute downstream effects to the absence of glutathione. The DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) assay is a common colorimetric method for quantifying total non-protein thiols, of which GSH is the major component.

Procedure:

-

Treat cells with D-BSO as described above.

-

Harvest cells (e.g., by trypsinization or scraping) and count them.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing trichloroacetic acid to precipitate proteins).

-

Centrifuge the lysate to pellet the protein debris.

-

Transfer the supernatant (which contains the soluble thiols) to a new tube.

-

Follow the instructions of a commercially available glutathione assay kit or a standard DTNB protocol. This typically involves mixing the supernatant with DTNB and a glutathione reductase enzyme.

-

Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a plate reader.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Normalize the results to the cell number or protein concentration.

Expected Outcome: A significant, dose-dependent decrease in intracellular GSH levels in D-BSO-treated cells compared to controls. Depletion of 70-95% is commonly reported.[3]

Protocol: Measurement of ROS (DCFDA Staining)

Causality: Since GSH depletion is expected to increase oxidative stress, measuring ROS levels is a key downstream validation. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Treat cells with D-BSO in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

Towards the end of the treatment period, remove the medium and wash the cells with pre-warmed PBS.

-

Add DCFDA working solution (typically 5-10 µM in serum-free medium) to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Remove the DCFDA solution and wash the cells with PBS.

-

Add fresh medium or PBS for analysis.

-

Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~485/535 nm).

Expected Outcome: A significant increase in DCF fluorescence in D-BSO-treated cells, indicating elevated ROS levels.[4]

Trustworthiness: A Self-Validating Experimental Design

To ensure the scientific integrity of your findings, a D-BSO experiment must be designed as a self-validating system.

-

Positive Control for GSH Depletion: D-BSO treatment itself serves as the positive control for depleting GSH. The validation step (Section 3.3) confirms this.

-

Negative Controls: Untreated and vehicle-treated cells are essential to establish a baseline for GSH, ROS, and viability.

-

Rescue Experiments: To definitively link an observed phenotype (e.g., cell death) to GSH depletion, a rescue experiment can be performed. This involves co-treatment with a cell-permeable GSH precursor, such as N-acetylcysteine (NAC) or glutathione monoethyl ester (GME).[4] If the phenotype is reversed by restoring GSH levels, it strongly supports a causal link.

-

Dose-Response: Demonstrating that the effects of D-BSO (GSH depletion, ROS increase, viability decrease) are dose-dependent adds another layer of confidence to the results.

Conclusion

This compound sulfoximine is a specific and effective tool for depleting intracellular glutathione in cell culture. Its application has been instrumental in elucidating the role of GSH in drug resistance, redox signaling, and regulated cell death. By following the detailed protocols and incorporating a self-validating experimental design, researchers can confidently employ D-BSO to probe the intricate functions of glutathione in their specific models, contributing to advancements in cancer biology, toxicology, and drug development.

References

- Research Progress on Copper Metabolism and Its Regulatory Mechanism in | CMAR. (2026). Cancer Management and Research.

- Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. (n.d.).

- Reactive oxygen species. (n.d.). Wikipedia.

- The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. (2015).

- Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. (n.d.).

- L-BSO (L-Buthionine-(S,R)-sulfoximine) inhibitor. (n.d.). Selleck Chemicals.

- Effect of D,L-buthionine-S,R-sulfoximine on cytotoxicity and DNA cross-linking induced by bifunctional DNA-reactive cytostatic drugs in human melanoma cells. (1988). PubMed.

- Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. (2023). PubMed.

- Caspase-Independent Cell De

- Drug-induced oxidative stress in cancer treatments: Angel or devil? (n.d.). PubMed Central.

- Glutathione: Overview of its protective roles, measurement, and biosynthesis. (n.d.). PubMed Central.

- Caspase independent cell death: leaving the set without the final cut. (n.d.). PubMed Central.

- Inducing ferroptosis has the potential to overcome therapy resistance in breast cancer. (n.d.). Frontiers.

Sources

- 1. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of D,L-buthionine-S,R-sulfoximine on cytotoxicity and DNA cross-linking induced by bifunctional DNA-reactive cytostatic drugs in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 9. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Frontiers | Inducing ferroptosis has the potential to overcome therapy resistance in breast cancer [frontiersin.org]

Application Note & Protocol: Preparation and Validation of D-Buthionine Sulfoximine (BSO) Stock Solution for Cellular Assays

Abstract: This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of D-Buthionine Sulfoximine (BSO) stock solutions. Adherence to this protocol will ensure the integrity, stability, and biological activity of the BSO stock, leading to reproducible experimental outcomes in cellular glutathione depletion studies. The causality behind each step is explained to provide a deeper understanding of the methodology.

Foundational Principles: Understanding this compound Sulfoximine (BSO)

This compound sulfoximine (BSO) is a potent and specific synthetic amino acid derivative that serves as an irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), the most abundant intracellular non-protein thiol.[2][4]

Mechanism of Action: The cellular mechanism of BSO is one of mechanism-based inactivation. GCL mistakes BSO for its natural substrate, glutamate, and catalyzes its ATP-dependent phosphorylation on the sulfoximine nitrogen.[3][5] This phosphorylated intermediate binds tightly to the enzyme's active site, leading to its irreversible inhibition and a subsequent decline in cellular GSH levels.[3][5] By depleting GSH, BSO can sensitize cancer cells to chemotherapy and radiation, making it a critical tool in cancer biology and oxidative stress research.[5][6][7]

The reliability of any study utilizing BSO is fundamentally dependent on the quality and consistency of the stock solution. Improper preparation can lead to issues with solubility, stability, and sterility, ultimately compromising experimental validity. This guide establishes a self-validating system for producing high-quality BSO stock solutions.

BSO Compound Specifications

A thorough understanding of the physicochemical properties of BSO is essential for its proper handling and preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₃S | [2][8][9] |

| Molecular Weight | ~222.31 g/mol | [8][10][11] |

| Appearance | White to off-white crystalline solid | [8][11] |

| Powder Storage | Store desiccated at -20°C for long-term stability (≥4 years) | [8][9][10] |

| Primary Solvents | Highly soluble in aqueous solutions like water (≥50 mg/mL) and PBS (100 mg/mL) | [1][8][12] |

| Poor Solvents | Insoluble or very poorly soluble in DMSO and Ethanol | [10][11][13] |

| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation.[11][14] |

Note: This guide refers to the commonly used DL-Buthionine-(S,R)-sulfoximine racemate. The L-isomer is the active inhibitor of GCL.[11]

Experimental Protocol: Preparation of 100 mM BSO Master Stock

This protocol details the preparation of a 10 mL, 100 mM aqueous stock solution. Adjust volumes and concentrations as needed.

Essential Materials & Equipment

-

DL-Buthionine-(S,R)-sulfoximine powder (CAS No. 5072-26-4)

-

Sterile, nuclease-free water or 1X Phosphate-Buffered Saline (PBS)

-

Analytical balance

-

15 mL sterile conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (10-20 mL)

-

Sterile, polypropylene microcentrifuge tubes (1.5 mL)

-

Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

Step-by-Step Preparation Workflow

Step 1: Pre-Protocol Safety Review Before handling, review the Safety Data Sheet (SDS).[14] BSO is an irritant.[11] All handling of the powder and concentrated solution should be performed in a well-ventilated area, wearing appropriate PPE.

Step 2: Calculation of Required Mass The objective is to prepare 10 mL of a 100 mM solution.

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Calculation: Mass = (0.1 mol/L) × (0.01 L) × (222.31 g/mol ) = 0.2223 g

-

Therefore, you will need to weigh out 222.3 mg of BSO powder.

Step 3: Weighing and Dissolution

-

Tare the analytical balance with a clean weigh boat or paper.

-

Carefully weigh exactly 222.3 mg of BSO powder.

-

Transfer the powder into a 15 mL sterile conical tube.

-

Add approximately 8 mL of sterile water or PBS to the tube.

-

Vortex vigorously for 1-2 minutes. BSO should readily dissolve in aqueous solvents. If particulates remain, sonication in a water bath for 5-10 minutes can facilitate complete dissolution.[1][8]

Step 4: Final Volume Adjustment & Sterilization

-

Once the BSO is fully dissolved, add sterile water or PBS to bring the final volume to exactly 10.0 mL.

-

Invert the tube several times to ensure a homogenous solution.

-

Draw the entire solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe tip.

-

Dispense the solution through the filter into a new, sterile 15 mL conical tube.

-

Causality: For all cell culture applications, the stock solution must be sterile. Filter sterilization is the method of choice as autoclaving could potentially degrade the compound. The 0.22 µm pore size effectively removes bacteria.[8]

-

Step 5: Aliquoting and Storage

-

Immediately aliquot the sterile 100 mM BSO stock solution into sterile, clearly labeled microcentrifuge tubes. Recommended aliquot volumes are 50-200 µL, depending on typical usage.

-

Store the aliquots under the appropriate conditions as detailed in the table below.

-

Causality: Aliquoting is paramount to prevent repeated freeze-thaw cycles, which can compromise the stability and activity of the compound over time.[8]

-

Recommended Storage Conditions for BSO Solutions

| Storage Temperature | Duration | Rationale |

| -80°C | 6 - 12 months | Optimal for long-term preservation of stability and activity. |

| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |

| 2-8°C | Not recommended (>24 hours) | Aqueous solutions should not be stored for extended periods at refrigerated temperatures to prevent potential degradation or contamination.[9] |

Quality Control & Stock Validation: A Self-Validating System

A freshly prepared stock solution should be validated to ensure its efficacy.

Initial Quality Checks

-

Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates or haze.

-

pH Verification: If dissolved in water, check the pH of the stock solution. It should be close to neutral. For cell culture, using PBS as the solvent is preferred as it is already buffered to a physiological pH.

Functional Validation Protocol: Cellular GSH Depletion Assay

The definitive test of a BSO stock is its ability to deplete cellular GSH.

-

Cell Seeding: Plate a well-characterized cell line (e.g., HeLa, MCF-7) at an appropriate density and allow cells to adhere overnight.

-

Treatment: Treat the cells with a known concentration of BSO (e.g., 50-100 µM) prepared by diluting the new stock solution in fresh culture medium.[12][13] Include a vehicle-treated control group (medium only).

-

Incubation: Incubate the cells for 24-48 hours, a sufficient time for significant GSH depletion.[13]

-

GSH Measurement: Lyse the cells and measure the intracellular GSH concentration using a commercially available GSH assay kit or a standard enzymatic recycling assay involving Ellman's reagent (DTNB).

-

Data Analysis: The BSO-treated cells should exhibit a significant reduction (>80-95%) in GSH levels compared to the vehicle-treated control cells.[8][13] This result validates the biological activity of your stock solution.

Visualized Workflows and Mechanisms

Diagram 1: BSO Stock Preparation & Validation Workflow

Caption: Workflow for the preparation and quality control of BSO stock solution.

Diagram 2: Mechanism of GCL Inhibition by BSO

Caption: BSO irreversibly inhibits GCL, blocking the first step of GSH synthesis.

References

-

DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 , PubChem. [Online]. Available: [Link]

-

Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ , National Institutes of Health (NIH). [Online]. Available: [Link]

-

Buthionine sulfoximine - Wikipedia , Wikipedia. [Online]. Available: [Link]

-

Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies , PubMed. [Online]. Available: [Link]

-

Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis , ResearchGate. [Online]. Available: [Link]

-

Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells , National Institutes of Health (NIH). [Online]. Available: [Link]

-

Novel Inhibitor of Glutamate-Cysteine Ligase Catalytic Subunit against Tribolium castaneum , ACS Publications. [Online]. Available: [Link]

-

Inhibition of Glutamate Cysteine Ligase Activity Sensitizes Human Breast Cancer Cells to the Toxicity of 2-Deoxy-d-Glucose , AACR Journals. [Online]. Available: [Link]

-

Structural Basis for Feedback and Pharmacological Inhibition of Saccharomyces cerevisiae Glutamate Cysteine Ligase , PubMed Central. [Online]. Available: [Link]

-

Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells , University of Groningen Research Portal. [Online]. Available: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Basis for Feedback and Pharmacological Inhibition of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. fishersci.ca [fishersci.ca]

D-Buthionine Sulfoximine (BSO): A Comprehensive Guide to Effective Glutathione Depletion

Introduction: Targeting the Cellular Redox Hub

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in maintaining cellular redox homeostasis.[1][2] Its sulfhydryl group is a key player in the detoxification of xenobiotics and the neutralization of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[2][3] The synthesis of GSH is a two-step enzymatic process, with the first and rate-limiting step catalyzed by γ-glutamylcysteine synthetase (GCS).